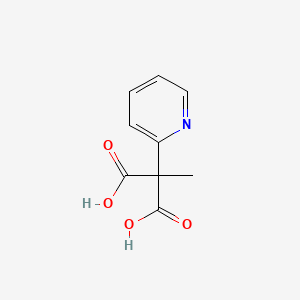
2-Methyl-2-(2-pyridinyl)-propanedioic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(2-pyridinyl)-propanedioic acid is an organic compound that features a pyridine ring substituted with a methyl group and a propanedioic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(2-pyridinyl)-propanedioic acid can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs a stainless steel column packed with Raney® nickel and a low boiling point alcohol like 1-propanol at high temperature . The reaction proceeds with high selectivity, producing the desired compound in good yields without the need for additional work-up or purification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar continuous flow techniques to ensure efficiency and scalability. The use of green chemistry principles, such as avoiding work-up procedures and reducing waste, is emphasized to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-2-(2-pyridinyl)-propanedioic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the pyridine ring and the propanedioic acid moiety, which provide multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a catalyst .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield pyridine N-oxides, while reduction could produce various hydrogenated derivatives .
Aplicaciones Científicas De Investigación
2-Methyl-2-(2-pyridinyl)-propanedioic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a precursor for the development of pharmaceuticals and other bioactive compounds. Additionally, its unique chemical properties make it valuable in industrial applications, such as the production of fine chemicals and polymers .
Mecanismo De Acción
The mechanism by which 2-Methyl-2-(2-pyridinyl)-propanedioic acid exerts its effects involves interactions with various molecular targets and pathways. The pyridine ring can participate in coordination with metal ions, while the propanedioic acid moiety can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-Methyl-2-(2-pyridinyl)-propanedioic acid include other pyridine derivatives and propanedioic acid analogs. Examples include 2-methylpyridine and 2,6-dimethylpyridine, which share structural similarities and exhibit comparable chemical properties .
Uniqueness: What sets this compound apart from its analogs is the combination of the pyridine ring with the propanedioic acid moiety.
Propiedades
Fórmula molecular |
C9H9NO4 |
|---|---|
Peso molecular |
195.17 g/mol |
Nombre IUPAC |
2-methyl-2-pyridin-2-ylpropanedioic acid |
InChI |
InChI=1S/C9H9NO4/c1-9(7(11)12,8(13)14)6-4-2-3-5-10-6/h2-5H,1H3,(H,11,12)(H,13,14) |
Clave InChI |
XCUIJOATGAHCLR-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=N1)(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide](/img/structure/B13448061.png)
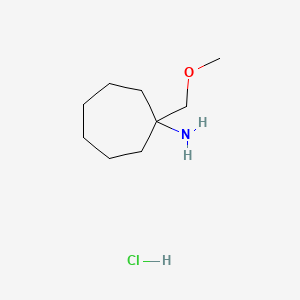
![{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid](/img/structure/B13448073.png)
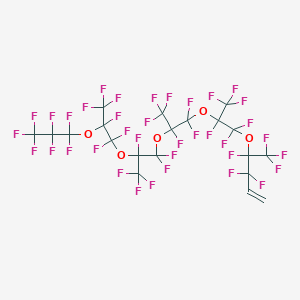
![(2R,3R)-4-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoic acid](/img/structure/B13448077.png)
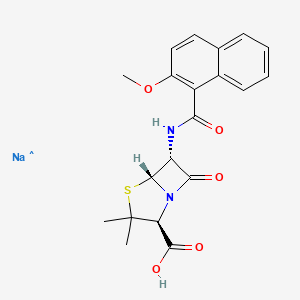


![[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)](/img/structure/B13448103.png)

![7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine](/img/structure/B13448121.png)
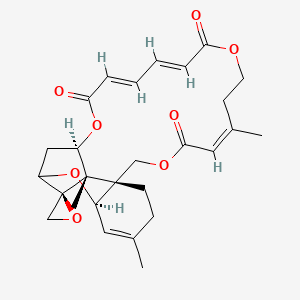
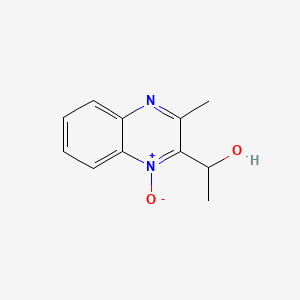
![2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile](/img/structure/B13448130.png)
